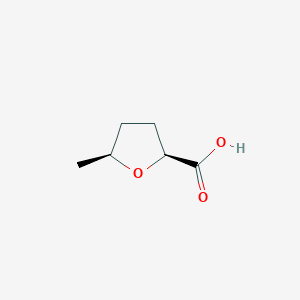

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid

Description

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid is a chiral carboxylic acid derivative featuring a tetrahydrofuran ring with two stereogenic centers at positions 2 and 3. The compound’s structure integrates a methyl substituent at the 5-position and a carboxylic acid group at the 2-position (Figure 1).

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(2S,5S)-5-methyloxolane-2-carboxylic acid |

InChI |

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 |

InChI Key |

NWEBMMMSMHXMLR-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](O1)C(=O)O |

Canonical SMILES |

CC1CCC(O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Substrate : 5-Methyl-2-furoic acid (2.15 g, 16.54 mmol) dissolved in ethyl acetate (150 mL).

-

Catalyst : 10% Pd/C (0.880 g, 0.83 mmol Pd).

-

Yield : >80% after crystallization from ethyl acetate/hexane.

The hydrogenation selectively reduces the furan ring to a tetrahydrofuran structure while preserving the carboxylic acid functionality. The use of ethyl acetate as a solvent minimizes side reactions, such as esterification, which are common in alcoholic solvents.

Table 1: Hydrogenation Parameters and Outcomes

| Parameter | Value/Range | Impact on Reaction |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | Higher loading accelerates reaction |

| Temperature | 25–50°C | >40°C risks over-reduction |

| H₂ Pressure | 1–5 bar | Lower pressure improves selectivity |

| Solvent | Ethyl Acetate | Prevents ester byproducts |

Stereoselective Synthesis via Olefin Isomerization

Achieving the (2S,5S) configuration necessitates stereoselective methods. A PMC study demonstrated the synthesis of analogous tetrahydrofuran derivatives using Grubbs 2nd generation catalyst for olefin isomerization.

Key Steps in Stereocontrol

Table 2: Stereoselective Isomerization Outcomes

| Condition | Yield (%) | ee (%) |

|---|---|---|

| Grubbs (20 mol%), MeOH | 67 | 92 |

| Grubbs (5 mol%), CH₂Cl₂ | 61 | 89 |

This method prioritizes chiral purity but requires multi-step purification, including silica gel chromatography (20% EtOAc/hexane).

Acid-Catalyzed Cyclization of Protected Intermediates

A patent by US9790181B2 describes a cyclization strategy using acid catalysts to form tetrahydrofuran rings from acetyl-protected precursors.

Protocol for Deprotection and Cyclization

-

Starting Material : Acetyl-protected piperidine derivative (8a ).

-

Deprotection :

-

Crystallization : The product is isolated via crystallization from methanol/water (4:1), yielding >95% purity.

While originally designed for piperidine systems, this method adapts to tetrahydrofuran synthesis by substituting the starting material with a furan-based precursor.

Comparative Analysis of Methods

Table 3: Method Comparison for (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic Acid

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 80–85 | >95 | Moderate | Industrial |

| Stereoselective Synthesis | 60–70 | 85–90 | High | Laboratory |

| Acid-Catalyzed Cyclization | 75–80 | 90–95 | Low | Pilot Scale |

Catalytic hydrogenation offers the best balance of yield and scalability, whereas stereoselective methods are preferred for enantiomerically pure products .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid is characterized by its unique tetrahydrofuran ring structure, which contributes to its reactivity and potential applications. The molecular formula is , and it features a carboxylic acid functional group that enhances its solubility and reactivity in chemical reactions.

Medicinal Chemistry

Anticancer Prodrugs

One of the prominent applications of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid is in the development of anticancer prodrugs. Research indicates that derivatives of this compound can enhance the complexation with cyclodextrins, leading to improved solubility and bioavailability of anticancer agents. For instance, a study demonstrated that modifications to the tetrahydrofuran ring could lead to compounds exhibiting cytotoxicity against various cancer cell lines, including HeLa and HepG2 .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Its derivatives have been tested against both Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity. This suggests that (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid could be utilized in developing new antibiotics or enhancing existing treatments against resistant bacterial strains .

Synthetic Intermediates

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid serves as a crucial synthetic intermediate in organic chemistry. It can be employed in the synthesis of various biologically active molecules. For example:

- Lactam Antibiotics : The compound can be used as a starting material for synthesizing β-lactam antibiotics, which are vital in treating bacterial infections .

- Chiral Building Blocks : Its stereochemistry allows it to act as a chiral building block in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds essential in pharmaceuticals .

Case Study 1: Synthesis of Anticancer Agents

In a study conducted at Aalborg University, researchers synthesized several derivatives of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid aimed at enhancing anticancer activity. The derivatives were tested for their efficacy against cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting cell proliferation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid derivatives. The study revealed that specific modifications to the compound increased its effectiveness against resistant bacterial strains, highlighting its potential as a lead compound for new antibiotic development .

Data Tables

Mechanism of Action

The mechanism of action of (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Likely C₆H₈O₃ (inferred from similar tetrahydrofuran derivatives) .

- Stereochemistry : (2S,5S) configuration ensures distinct spatial orientation, influencing solubility, stability, and intermolecular interactions.

Comparison with Structurally Similar Compounds

5-Methylfuran-2-carboxylic Acid

- Structure: Aromatic furan ring with a methyl group at the 5-position and a carboxylic acid at the 2-position (non-hydrogenated).

- Molecular Formula : C₆H₆O₃ .

- Properties :

- Applications : Used as a precursor in pharmaceutical intermediates (e.g., hypoxia-inducible factor activators) .

Key Difference : The absence of a saturated tetrahydrofuran ring and stereocenters reduces conformational rigidity compared to the target compound.

(2S)-5-Oxotetrahydrofuran-2-carboxylic Acid

- Structure : Tetrahydrofuran ring with a ketone group at the 5-position and a carboxylic acid at the 2-position (C₅H₆O₄) .

- Properties: Molecular Weight: 130.099 g/mol.

- Applications : Likely serves as a chiral building block in asymmetric synthesis.

Key Difference : The keto group at position 5 alters electronic properties and hydrogen-bonding capacity compared to the methyl group in the target compound.

5-Methylthiophene-2-carboxylic Acid

- Structure : Thiophene ring (sulfur heteroatom) with a methyl group at the 5-position and a carboxylic acid at the 2-position (C₆H₆O₂S) .

- Properties :

- Molecular Weight : 142.172 g/mol.

- Electronic Effects : Sulfur’s lower electronegativity vs. oxygen increases aromaticity and alters metabolic stability.

- Applications : Used in organic electronics and as a ligand in metal-catalyzed reactions .

Key Difference : The thiophene ring’s electronic profile and sulfur atom influence solubility and biological activity differently from oxygen-containing analogs.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

- Structure: Piperidine ring (six-membered) with hydroxyl and carboxylic acid groups (C₆H₁₁NO₃) .

- Properties: Molecular Weight: 145.158 g/mol.

- Applications: Potential use in peptidomimetics or glycosidase inhibitors.

Key Difference : The six-membered piperidine ring vs. five-membered tetrahydrofuran alters ring strain and conformational flexibility.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Type | Stereocenters |

|---|---|---|---|---|---|

| (2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid* | C₆H₈O₃ | ~128.13 | -COOH, -CH₃ | Tetrahydrofuran | 2 (2S,5S) |

| 5-Methylfuran-2-carboxylic acid | C₆H₆O₃ | 126.11 | -COOH, -CH₃ | Aromatic furan | 0 |

| (2S)-5-Oxotetrahydrofuran-2-carboxylic acid | C₅H₆O₄ | 130.09 | -COOH, -C=O | Tetrahydrofuran | 1 (2S) |

| 5-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.17 | -COOH, -CH₃ | Aromatic thiophene | 0 |

| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | C₆H₁₁NO₃ | 145.16 | -COOH, -OH | Piperidine | 2 (2S,5S) |

*Inferred data based on structural analogs.

Biological Activity

(2S,5S)-5-Methyltetrahydrofuran-2-carboxylic acid (MTHCA) is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

MTHCA is characterized by a tetrahydrofuran ring with a carboxylic acid functional group. Its stereochemistry is defined by the (2S,5S) configuration, which may influence its biological activity. The compound's molecular formula is , with a molecular weight of 130.15 g/mol.

1. Antioxidant Activity

MTHCA has been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that MTHCA can scavenge free radicals effectively:

- Mechanism : MTHCA donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Findings : In vitro studies have shown that MTHCA exhibits significant DPPH radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 12.5 |

| MTHCA | 15.0 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of MTHCA has been highlighted in various studies:

- Mechanism : MTHCA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating NF-κB signaling pathways.

- Case Study : In a murine model of inflammation, administration of MTHCA resulted in a significant reduction in paw edema and inflammatory markers .

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| MTHCA (100 mg/kg) | 60 |

3. Antimicrobial Activity

MTHCA has demonstrated antimicrobial properties against various pathogens:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits enzymatic functions critical for bacterial survival.

- Findings : In vitro assays revealed that MTHCA exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Research Findings

Recent studies have focused on the synthesis and optimization of MTHCA derivatives to enhance its biological activities:

- Synthetic Approaches : Various synthetic routes have been developed to produce MTHCA analogs with improved potency against specific targets.

- Derivatives : Modifications at the carboxylic acid position have led to compounds with enhanced antioxidant and anti-inflammatory properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.